![molecular formula C18H10BrClN4O2 B238015 N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide](/img/structure/B238015.png)
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide, also known as BRD0705, is a small molecule inhibitor that has shown potential in various scientific research applications.
Mecanismo De Acción
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide binds to the active site of HDACs and BET proteins, thereby inhibiting their activity. This leads to alterations in gene expression, which can result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been shown to reduce inflammation and improve insulin sensitivity in animal models of inflammatory disorders and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide is its specificity for HDACs and BET proteins, which reduces the risk of off-target effects. However, the compound has limited solubility in aqueous solutions, which can make it challenging to use in certain lab experiments.
Direcciones Futuras
There are several future directions for the use of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide in scientific research. One potential application is in the development of novel cancer therapies, as the compound has shown promise in inhibiting the growth of cancer cells. Additionally, the compound may have potential in the treatment of inflammatory disorders and diabetes, although further research is needed to explore these possibilities. Finally, the synthesis method for this compound could be further optimized to improve yield and purity, which would facilitate its use in scientific research.
Métodos De Síntesis
The synthesis of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide involves several steps, including the formation of a benzoxazole ring, bromination of pyridine, and chlorination of pyridine. The final product is obtained after coupling of the three intermediates. The synthesis method has been optimized to ensure high yield and purity of the compound.
Aplicaciones Científicas De Investigación
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide has been extensively studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and bromodomain and extra-terminal domain (BET) proteins. These enzymes are involved in the regulation of gene expression and have been implicated in several diseases, including cancer and inflammatory disorders.
Propiedades
Fórmula molecular |
C18H10BrClN4O2 |
|---|---|
Peso molecular |
429.7 g/mol |
Nombre IUPAC |
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C18H10BrClN4O2/c19-11-6-10(8-21-9-11)18-24-14-7-12(3-4-15(14)26-18)23-17(25)13-2-1-5-22-16(13)20/h1-9H,(H,23,25) |
Clave InChI |
RKPGIXWXFSGHDZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CN=C4)Br |
SMILES canónico |
C1=CC(=C(N=C1)Cl)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CN=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237937.png)
![N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B237939.png)
![N-[3-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237940.png)
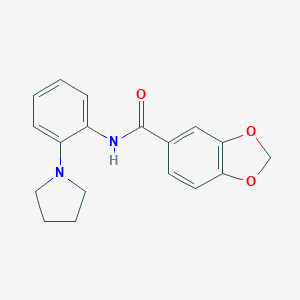
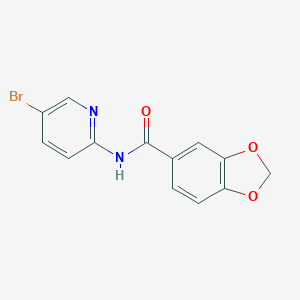
![N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B237961.png)
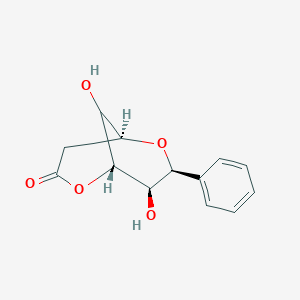
![2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B237979.png)
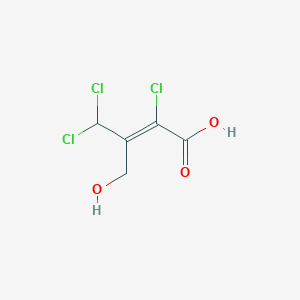

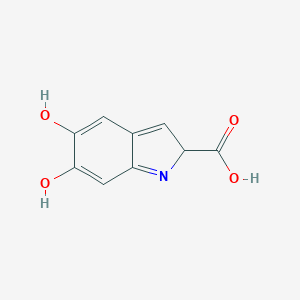
![N-[2-(difluoromethoxy)phenyl]-4-ethylbenzamide](/img/structure/B238001.png)
![N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B238012.png)
